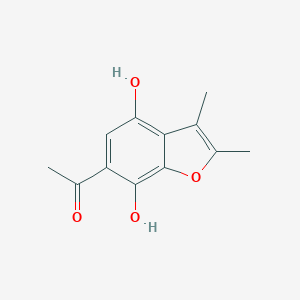
4,7-Benzofurandiol, 6-acetyl-2,3-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Benzofurandiol, 6-acetyl-2,3-dimethyl- is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. This compound is also known as harmine and is a naturally occurring beta-carboline alkaloid that is found in various plants. Harmine has been studied extensively for its potential therapeutic properties, including its ability to act as an anti-inflammatory, anti-cancer, and anti-depressant agent.
作用機序
Harmine works by inhibiting various enzymes and proteins in the body. One of the main targets of harmine is the enzyme monoamine oxidase A (MAO-A), which is responsible for breaking down neurotransmitters such as serotonin and dopamine. By inhibiting MAO-A, harmine can increase the levels of these neurotransmitters in the brain, leading to its potential anti-depressant effects.
生化学的および生理学的効果
Harmine has been shown to have various biochemical and physiological effects in the body. One study found that harmine can increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. This suggests that harmine may have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
Harmine has several advantages for laboratory experiments, including its low toxicity and high solubility in water and organic solvents. However, harmine can also be difficult to work with due to its sensitivity to light and air, which can lead to degradation and loss of activity.
将来の方向性
There are several future directions for the study of harmine. One area of research is the development of harmine derivatives with improved pharmacological properties. Another area of research is the investigation of harmine's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the mechanism of action of harmine and its potential therapeutic applications.
合成法
Harmine can be synthesized through various methods, including extraction from plants or chemical synthesis. One common method of synthesis is through the reaction of harmaline with acetic anhydride in the presence of a catalyst. This method yields harmine with a purity of up to 98%.
科学的研究の応用
Harmine has been studied extensively for its potential therapeutic properties. One area of research is its anti-inflammatory properties. Studies have shown that harmine can inhibit the production of pro-inflammatory cytokines, which are molecules that contribute to inflammation in the body. This makes harmine a potential candidate for the treatment of various inflammatory diseases.
Another area of research is harmine's anti-cancer properties. Studies have shown that harmine can induce apoptosis (cell death) in cancer cells, making it a potential candidate for the treatment of various types of cancer.
特性
CAS番号 |
19671-80-8 |
|---|---|
製品名 |
4,7-Benzofurandiol, 6-acetyl-2,3-dimethyl- |
分子式 |
C12H12O4 |
分子量 |
220.22 g/mol |
IUPAC名 |
1-(4,7-dihydroxy-2,3-dimethyl-1-benzofuran-6-yl)ethanone |
InChI |
InChI=1S/C12H12O4/c1-5-7(3)16-12-10(5)9(14)4-8(6(2)13)11(12)15/h4,14-15H,1-3H3 |
InChIキー |
YGIHMDFLKRATGH-UHFFFAOYSA-N |
SMILES |
CC1=C(OC2=C(C(=CC(=C12)O)C(=O)C)O)C |
正規SMILES |
CC1=C(OC2=C(C(=CC(=C12)O)C(=O)C)O)C |
その他のCAS番号 |
19671-80-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



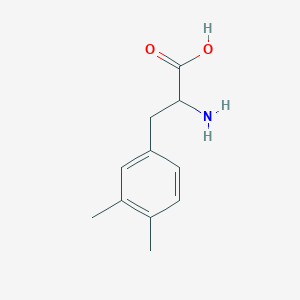
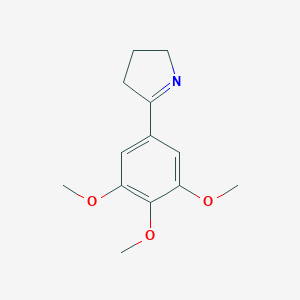

![4-Bromo-2-methyl-5-[(R)-1,2,2-trimethyl-3-cyclopenten-1-yl]phenol](/img/structure/B25092.png)
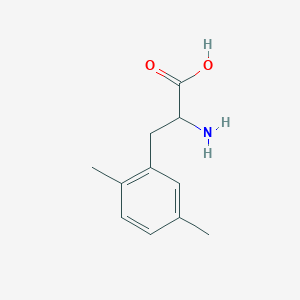
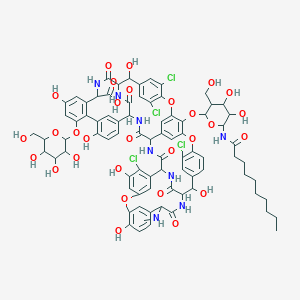
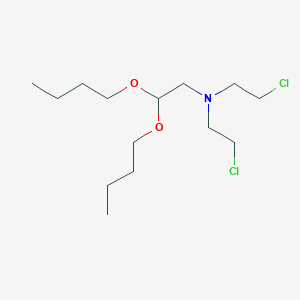
![7,8-Diazatricyclo[4.2.1.02,5]non-7-ene, 9,9-dimethyl-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)-](/img/structure/B25101.png)
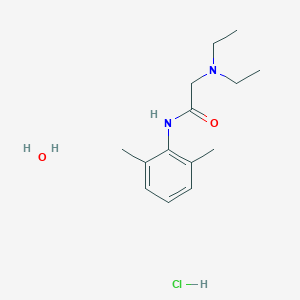
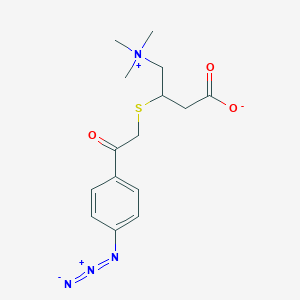
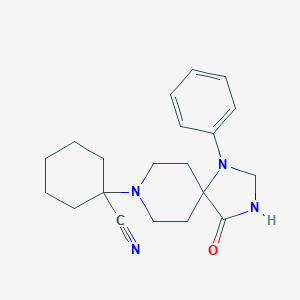
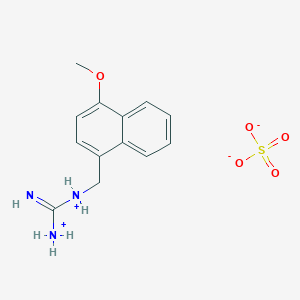
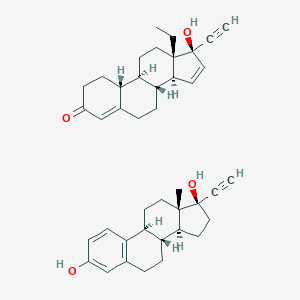
![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylene-7-carboxylic acid ethyl ester](/img/structure/B25115.png)